N4-Hidroxicitidina
Descripción general
Descripción
La N4-Hidroxícitidina es un análogo de ribonucleósido que ha ganado una atención significativa debido a sus propiedades antivirales. Inicialmente descrita en la literatura en 1980, ha sido reconocida por sus potentes efectos mutagénicos en bacterias y fagos . Este compuesto ha mostrado actividad antiviral contra varios virus, incluido el virus de la encefalitis equina venezolana y los coronavirus humanos . También es el compuesto activo en el fármaco Molnupiravir, que se ha utilizado para tratar la COVID-19 .
Aplicaciones Científicas De Investigación
La N4-Hidroxícitidina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La N4-Hidroxícitidina ejerce sus efectos al ser fosforilada en los tejidos a su forma activa 5'-trifosfato. El compuesto se dirige a las ARN polimerasas dependientes de ARN, lo que lleva a la interrupción de la síntesis de ARN viral .
Métodos De Preparación
La síntesis de N4-Hidroxícitidina implica varios pasos:
Material de partida: El proceso comienza con derivados de ribosa.
Formación de intermedios: Estos derivados se someten a diversos procedimientos de síntesis intermedia y condiciones de acoplamiento.
N-Hidroxilación: El paso final implica la N-hidroxilación de la citidina, que se puede lograr en condiciones de reacción suaves.
Los métodos de producción industrial se han optimizado para asegurar un alto rendimiento y pureza, haciendo que el compuesto sea adecuado para aplicaciones a gran escala .
Análisis De Reacciones Químicas
La N4-Hidroxícitidina experimenta varios tipos de reacciones químicas:
Oxidación: Puede inducir daño oxidativo al ADN, particularmente en presencia de citidina desaminasa e iones de cobre.
Mutagénesis: El compuesto induce mutaciones en el ARN viral, lo que lleva a una acumulación de errores que inhiben la replicación viral.
Los reactivos comunes utilizados en estas reacciones incluyen hidroxilamina, iones de cobre y diversos solventes . Los principales productos formados suelen ser nucleótidos modificados que interrumpen la replicación viral .
Comparación Con Compuestos Similares
La N4-Hidroxícitidina a menudo se compara con otros análogos de nucleósidos, como el remdesivir y la ribavirina:
La singularidad de la N4-Hidroxícitidina radica en su capacidad para inducir una alta tasa de mutaciones en el ARN viral, lo que la hace particularmente eficaz contra virus que mutan rápidamente como el SARS-CoV-2 .
Conclusión
La N4-Hidroxícitidina es un compuesto versátil y potente con aplicaciones significativas en la investigación y terapia antiviral. Su mecanismo único de inducir la catástrofe de errores virales la diferencia de otros análogos de nucleósidos, lo que la convierte en una herramienta valiosa en la lucha contra las infecciones virales.
Actividad Biológica
N(4)-Hydroxycytidine (NHC) is a nucleoside analogue that has garnered significant attention due to its broad-spectrum antiviral activity against various RNA viruses, including coronaviruses and influenza viruses. This article explores the biological activity of NHC, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Overview of N(4)-Hydroxycytidine
NHC is a small molecule that functions as a ribonucleoside analogue. It is particularly noted for its role in the treatment of viral infections, including those caused by SARS-CoV-2, the virus responsible for COVID-19. The compound is phosphorylated in tissues to form its active triphosphate form, which is then incorporated into viral RNA during replication, leading to an accumulation of mutations that can inhibit viral propagation—a phenomenon known as "viral error catastrophe" .
The antiviral activity of NHC is primarily attributed to its ability to induce lethal mutagenesis in viral populations. By mimicking natural nucleotides, NHC integrates into the viral RNA and causes errors during replication. This results in a high mutation rate that ultimately leads to viral extinction .
- Target Viruses : NHC has shown efficacy against a range of viruses:
- Coronaviruses : Effective against SARS-CoV-2, MERS-CoV, and murine hepatitis virus (MHV).
- Influenza Viruses : Inhibits various strains including H1N1 and H3N2.
- Other RNA Viruses : Demonstrated activity against Venezuelan equine encephalitis virus (VEEV), Ebola virus, and respiratory syncytial virus (RSV) .
Pharmacokinetics
Absorption and Bioavailability :
- NHC exhibits oral bioavailability in mice but is poorly bioavailable in non-human primates . This discrepancy highlights the need for further research into its pharmacokinetic properties across different species.
Distribution and Metabolism :
- After administration, NHC distributes into tissues where it is phosphorylated to its active form. The metabolic pathways include hydrolytic deamination leading to uridine formation .
Antiviral Efficacy Against SARS-CoV-2
Recent studies have demonstrated that NHC effectively inhibits SARS-CoV-2 replication. For instance:
- Study 1 : In vitro testing revealed an EC50 value (the concentration required for 50% inhibition of viral replication) of approximately 16.5 µM for NHC against SARS-CoV-2 .
- Study 2 : A novel analog of NHC, β-D-N4-O-isobutyrylcytidine (compound 8a), exhibited enhanced antiviral activity with an EC50 of 3.50 µM against SARS-CoV-2, outperforming both NHC and remdesivir .
Broader Spectrum Activity
NHC has been shown to inhibit a variety of RNA viruses beyond coronaviruses:
- Influenza Viruses : In vitro studies indicated that β-D-N4-O-isobutyrylcytidine also had potent activity against influenza A (H1N1 and H3N2) and B viruses with EC50 values ranging from 3.40 µM to 7.30 µM .
- Dengue Virus : The same compound showed promising results against Dengue virus serotype 2 (DENV-2) with an EC50 value of 3.95 µM .
Comparative Summary of Antiviral Activities
Compound | Virus Type | EC50 (µM) | Cytotoxicity CC50 (µM) |
---|---|---|---|
N(4)-Hydroxycytidine | SARS-CoV-2 | >16.5 | >100 |
β-D-N4-O-isobutyrylcytidine | SARS-CoV-2 | 3.50 | >100 |
β-D-N4-O-isobutyrylcytidine | Influenza A H1N1 | 5.80 | >100 |
β-D-N4-O-isobutyrylcytidine | Influenza B | 3.40 | >100 |
β-D-N4-O-isobutyrylcytidine | DENV-2 | 3.95 | >100 |
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUAIINAJCDIPM-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186274 | |
Record name | N(4)-Hydroxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
N4-hydroxycytidine is phosphorylated in tissue to the active 5’-triphosphate form, which is incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations, known as viral error catastrophe. A [remdesivir] resistant mutant mouse hepatitis virus has also been shown to have increased sensitivity to N4-hydroxycytidine. | |
Record name | N4-Hydroxycytidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3258-02-4 | |
Record name | N4-Hydroxycytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3258-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(4)-Hydroxycytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003258024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N4-Hydroxycytidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N(4)-Hydroxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyimino)-1,2,3,4-tetrahydropyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N4-HYDROXYCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3D11PV2O4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is β-d-N4-hydroxycytidine (NHC) and how does it exert its antiviral activity?
A1: β-d-N4-hydroxycytidine, also known as NHC or EIDD-1931, is a ribonucleoside analog with broad-spectrum antiviral activity. It primarily acts as a potent antiviral through a mechanism called "lethal mutagenesis." [] NHC is incorporated into the viral RNA during replication, acting as a defective substrate for the viral RNA-dependent RNA polymerase (RdRp). [, , , ] This incorporation introduces mutations in the viral genome, ultimately leading to an error catastrophe that inhibits viral replication. [, ]
Q2: What is the chemical structure of NHC?
A2: NHC is a cytidine nucleoside analog where a hydroxyl group replaces the amine group at the 4-position of the cytosine base.
Q3: What is molnupiravir and how is it related to NHC?
A3: Molnupiravir (EIDD-2801) is the orally bioavailable prodrug of NHC. [, , , , , ] It is metabolized in vivo to release the active antiviral, NHC. [, , , ]
Q4: What types of viruses has NHC demonstrated activity against in preclinical studies?
A4: NHC has shown potent in vitro and in vivo activity against various RNA viruses, including:
- Coronaviruses: SARS-CoV-2 [, , , , , , ], SARS-CoV [, , , ], MERS-CoV [, , , , , ] and several bat coronaviruses []
- Influenza viruses: Influenza A and B viruses [, ]
- Alphaviruses: Chikungunya virus [], Venezuelan equine encephalitis virus (VEEV) [, ], Eastern equine encephalitis virus (EEEV), and Western equine encephalitis virus (WEEV) []
- Other RNA viruses: Ebola virus [], Nipah virus, La Crosse virus, Jamestown Canyon virus, and Cache Valley virus []
Q5: How does the antiviral activity of NHC compare to other nucleoside analogs like ribavirin and favipiravir?
A5: NHC is significantly more potent than ribavirin and favipiravir against a range of RNA viruses. [, ] For instance, NHC exhibited greater efficacy than ribavirin against VEEV. [] Additionally, it outperformed both ribavirin and favipiravir in inhibiting La Crosse virus in neuronal cells. []
Q6: Does NHC's antiviral activity rely on the proofreading activity of the viral RNA polymerase?
A6: Studies suggest that NHC can effectively inhibit viruses even with intact proofreading activity, unlike other nucleoside analogs like ribavirin. [] This finding indicates a unique interaction between NHC and the viral RNA polymerase that allows it to bypass or overcome the proofreading mechanism. []
Q7: Does the antiviral activity of NHC translate to in vivo models?
A7: Yes, both NHC and its prodrug molnupiravir have demonstrated therapeutic efficacy in animal models of various viral infections.
- SARS-CoV-2: Molnupiravir has shown efficacy in reducing viral load and improving lung function in mouse models of SARS-CoV-2 infection. []
- MERS-CoV: Molnupiravir has proven effective in reducing viral load, improving lung function, and mitigating weight loss in mouse models of MERS-CoV infection. []
- Influenza: Oral administration of molnupiravir significantly reduced viral load and alleviated symptoms like fever, lung inflammation, and tissue damage in ferret models of influenza infection. []
- Ebola: Oral administration of NHC significantly improved survival rates, reduced disease severity, and lowered viral load in mouse models of Ebola virus infection. []
- La Crosse virus: Oral administration of molnupiravir reduced disease severity in mice infected with La Crosse virus, both through intraperitoneal and intranasal routes. []
Q8: What is the genetic barrier to resistance for NHC against RNA viruses?
A8: NHC has demonstrated a high genetic barrier to resistance development in several RNA viruses, including SARS-CoV-2, MERS-CoV, and influenza. [, , ] This high barrier is attributed to the accumulation of multiple potentially deleterious mutations in the viral genome, making it challenging for the virus to develop resistance. []
Q9: Does NHC affect host cell DNA?
A9: While NHC primarily targets viral RNA polymerase, studies have explored its potential impact on host cell DNA.
- In vitro: Some studies using bacterial and mammalian cell lines have reported that NHC can induce mutations in host cell DNA. [, ]
Q10: What are the potential implications of NHC's interaction with Uridine-Cytidine Kinase 2 (UCK2) for its mutagenicity?
A10: Recent research has identified a link between NHC's mutagenic activity and the cellular enzyme Uridine-Cytidine Kinase 2 (UCK2). [] This enzyme plays a role in the metabolism of pyrimidine nucleosides, including NHC. Studies have shown that:
- Inactivating UCK2 increases cellular tolerance to NHC and reduces its mutagenic effects. []
- Overexpressing UCK2 enhances the mutagenic activity of NHC. []
Q11: What is the pharmacokinetic profile of NHC?
A11: Studies have investigated the pharmacokinetic properties of both molnupiravir and NHC.
- Molnupiravir: Molnupiravir exhibits good oral bioavailability in humans, ferrets, and non-human primates. [, ] It is rapidly absorbed and metabolized into NHC. [, ]
Q12: Are there any analytical methods available for the detection and quantification of NHC?
A12: Several analytical methods have been developed and validated for the accurate quantification of NHC in various biological matrices. These methods typically involve:
- Sample preparation: Protein precipitation using solvents like acetonitrile is a common approach for extracting NHC from biological samples. [, , ]
- Separation: High-performance liquid chromatography (HPLC) is widely used for separating NHC from other components in the sample. [, , ]
- Detection: Tandem mass spectrometry (MS/MS) is frequently employed for the specific and sensitive detection of NHC. [, , ]
Q13: What is the current status of NHC in terms of clinical development and approval?
A14: While NHC itself is not clinically approved, its prodrug, molnupiravir, has received conditional marketing authorization from the UK's MHRA and emergency use authorization from the US FDA for treating mild-to-moderate COVID-19 in adults at high risk of developing severe illness. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.